An In-depth Technical Guide to (R)-(-)-Pantolactone: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to (R)-(-)-Pantolactone: Properties, Synthesis, and Applications in Drug Development
(R)-(-)-Pantolactone , a chiral molecule of significant interest, serves as a cornerstone in various scientific and industrial applications, most notably in the synthesis of pantothenic acid (Vitamin B5) and as a versatile chiral building block in the development of novel pharmaceuticals. This guide offers a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its critical role in drug development for researchers, scientists, and professionals in the pharmaceutical industry.
Core Identification and Chemical Identity
(R)-(-)-Pantolactone, systematically known as (3R)-3-hydroxy-4,4-dimethyloxolan-2-one, is the dextrorotatory enantiomer of pantolactone.[1] Its unique stereochemistry is pivotal to its biological activity and its utility as a chiral precursor in asymmetric synthesis.
| Identifier | Value | Source |
| CAS Number | 599-04-2 | [1][2][3][4] |
| Molecular Formula | C₆H₁₀O₃ | [1][2][5] |
| Molecular Weight | 130.14 g/mol | [1][2] |
| IUPAC Name | (3R)-3-hydroxy-4,4-dimethyloxolan-2-one | [1] |
| Synonyms | D-(-)-Pantolactone, (R)-Pantoyl lactone, (R)-(-)-α-Hydroxy-β,β-dimethyl-γ-butyrolactone | [1][2] |
| InChI | InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1 | [1][5] |
| InChIKey | SERHXTVXHNVDKA-BYPYZUCNSA-N | [1][5] |
| SMILES | CC1(COC(=O)[C@@H]1O)C | [1][5] |
Physicochemical Properties
The physical and chemical characteristics of (R)-(-)-Pantolactone are crucial for its handling, formulation, and reaction optimization. It typically appears as a white solid and is soluble in water and various organic solvents.[6]
| Property | Value | Source |
| Appearance | White solid | [7] |
| Melting Point | 91-92 °C | [2][7][8] |
| Boiling Point | 120-122 °C at 15 mmHg | [2][7] |
| Optical Rotation | [α]²⁰/D ~ -51° (c=2 in H₂O) | [7] |
| Solubility | Soluble in water | [6][8] |
| Flash Point | ~99 °C (estimated) | [8] |
Synthesis and Chiral Resolution
The production of enantiomerically pure (R)-(-)-Pantolactone is a key challenge and an area of active research. The primary strategies involve asymmetric synthesis and the resolution of a racemic mixture of pantolactone.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired (R)-enantiomer. One notable approach involves the direct asymmetric catalysis of glyoxylate and isobutyraldehyde using small organocatalyst molecules.[9] This method is advantageous due to its step-economy, use of commercially available starting materials, and avoidance of toxic reagents.[9]
Caption: Asymmetric synthesis of (R)-(-)-Pantolactone.
Biocatalytic Kinetic Resolution
Kinetic resolution of a racemic mixture of DL-pantolactone is a widely employed industrial method. This process utilizes enzymes that selectively act on one enantiomer. For instance, a recombinant D-lactonase can be used to selectively hydrolyze D-(+)-pantolactone from a racemic mixture, leaving the desired L-(-)-pantolactone (which corresponds to the (R)-enantiomer) unreacted.[10]
-
Preparation of Racemic Pantolactone Solution: Prepare a solution of DL-pantolactone in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Enzyme Addition: Introduce the D-lactonase enzyme (either purified or as whole-cell biocatalyst) to the solution.
-
Incubation: Maintain the reaction mixture at an optimal temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by measuring the decrease in the concentration of the D-(+)-enantiomer using chiral HPLC.
-
Work-up: Once the desired conversion is achieved, quench the reaction (e.g., by pH adjustment or heat inactivation of the enzyme).
-
Extraction and Purification: Extract the unreacted (R)-(-)-Pantolactone using an organic solvent (e.g., ethyl acetate) and purify by crystallization or chromatography.
Caption: Biocatalytic kinetic resolution of DL-Pantolactone.
Applications in Drug Development and Beyond
(R)-(-)-Pantolactone's significance in the pharmaceutical industry primarily stems from its role as a key intermediate in the synthesis of Vitamin B5 and Coenzyme A.[9][11] It also serves as a valuable chiral auxiliary and starting material for the synthesis of other complex molecules.
Synthesis of Pantothenic Acid (Vitamin B5)
(R)-(-)-Pantolactone is a direct precursor to the biologically active form of pantothenic acid. The synthesis involves the condensation of (R)-(-)-Pantolactone with β-alanine.
Caption: Synthesis of Pantothenic Acid from (R)-(-)-Pantolactone.
Chiral Building Block in Drug Synthesis
The inherent chirality of (R)-(-)-Pantolactone makes it an invaluable starting material for the synthesis of enantiomerically pure pharmaceuticals.[7] Its lactone ring can be opened to reveal a diol functionality, which can be further modified to construct complex molecular architectures. For instance, derivatives of D-(-)-pantolactone have been designed and synthesized as novel inhibitors of fatty acid synthase (FAS), a potential target for the treatment of obesity.[12]
Other Applications
Beyond pharmaceuticals, (R)-(-)-Pantolactone finds applications in:
-
Cosmetics: Due to its moisturizing properties, it is incorporated into skincare products to improve skin hydration and texture.[7]
-
Food Industry: It is used as a flavoring agent.[7]
Conclusion
(R)-(-)-Pantolactone is a molecule of high strategic importance in both academic research and industrial manufacturing. Its well-defined stereochemistry and versatile reactivity make it an indispensable chiral building block for the synthesis of a wide array of valuable compounds, from essential vitamins to novel therapeutic agents. The ongoing development of more efficient and sustainable synthetic routes to enantiomerically pure (R)-(-)-Pantolactone will undoubtedly continue to expand its applications in drug discovery and development.
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